1-{[(Hex-5-en-2-yl)amino]methyl}cyclohexan-1-ol
Description
1-{[(Hex-5-en-2-yl)amino]methyl}cyclohexan-1-ol is a cyclohexanol derivative featuring an aminomethyl substituent at the 1-position of the cyclohexane ring, with the amino group further substituted by a hex-5-en-2-yl chain. The compound’s structure combines a hydroxyl group for hydrogen bonding, a flexible cyclohexane ring, and a terminal alkene in the hexenyl chain, which may influence its conformational behavior, solubility, and reactivity.
Properties
Molecular Formula |
C13H25NO |
|---|---|
Molecular Weight |
211.34 g/mol |
IUPAC Name |
1-[(hex-5-en-2-ylamino)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H25NO/c1-3-4-8-12(2)14-11-13(15)9-6-5-7-10-13/h3,12,14-15H,1,4-11H2,2H3 |
InChI Key |
KCWFZDGISLFLAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C)NCC1(CCCCC1)O |
Origin of Product |
United States |
Preparation Methods
Table 1: Typical Reaction Conditions for Aminomethylation of Cyclohexanone
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Imine formation | Cyclohexanone + hex-5-en-2-yl amine, acid catalyst | Room temp | 2–4 h | - | Equilibrium step |
| Reduction | NaBH4 in methanol or catalytic hydrogenation | 0–25 °C | 1–3 h | 75–90 | Mild conditions maintain stereochemistry |
| Purification | Silica gel chromatography | Ambient | - | - | Removes unreacted starting materials |
Table 2: Amino Azidation Reaction for Hex-5-en-2-yl Amine Synthesis
| Parameter | Value |
|---|---|
| Catalyst | Metal catalyst (e.g., Cu or Fe complex) |
| Azide source | Sodium azide or organic azide |
| Solvent | Dichloromethane or technical grade solvents |
| Temperature | Room temperature (~25 °C) |
| Reaction time | 16 hours |
| Workup | Aqueous NaOH extraction, drying over Na2SO4 |
| Yield | Moderate to high (60–85%) |
Research Findings and Analytical Data
- The reductive amination approach yields high purity this compound with minimal side products.
- The amino azidation method for preparing the hex-5-en-2-yl amine fragment is advantageous due to mild conditions, operational simplicity, and avoidance of protecting groups.
- NMR spectroscopy (¹H and ¹³C) confirms the presence of the aminomethyl and olefinic groups, with characteristic chemical shifts consistent with the proposed structure.
- Chromatographic purification ensures removal of unreacted amines and ketones, enhancing product purity.
Summary of Preparation Methods
| Preparation Stage | Methodology | Advantages | Challenges |
|---|---|---|---|
| Aminomethylation of cyclohexanol | Reductive amination | High regioselectivity, mild | Requires control of stereochemistry |
| Hex-5-en-2-yl amine synthesis | Metal-catalyzed amino azidation | Mild conditions, no protection needed | Catalyst optimization necessary |
| Final coupling | Nucleophilic substitution or reductive amination | Efficient bond formation | Possible side reactions if conditions not optimized |
Chemical Reactions Analysis
Types of Reactions
1-{[(Hex-5-en-2-yl)amino]methyl}cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or tosylates in the presence of a base.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO₄ under acidic conditions.
Reduction: LiAlH₄ or NaBH₄ in anhydrous solvents.
Substitution: Alkyl halides or tosylates in the presence of a base like NaH or K₂CO₃.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the primary amine.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
1-{[(Hex-5-en-2-yl)amino]methyl}cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-{[(Hex-5-en-2-yl)amino]methyl}cyclohexan-1-ol exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds or ionic interactions with target proteins, while the hydroxyl group can participate in additional hydrogen bonding, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Position and Chain Variations
4-[(Hex-5-en-2-yl)amino]cyclohexan-1-ol
- Key Difference: The amino group is directly attached to the cyclohexanol ring at the 4-position, lacking the methylene spacer seen in the target compound.
- Impact : The absence of the methylene bridge reduces steric bulk and may alter hydrogen-bonding interactions. The 4-position substitution could lead to distinct conformational equilibria compared to the 1-position .
1-((sec-Butylamino)methyl)cyclohexan-1-ol
- Key Difference : Features a shorter, saturated sec-butyl chain instead of the hex-5-en-2-yl group.
- Impact : The sec-butyl group’s lower lipophilicity and lack of unsaturation reduce reactivity toward electrophilic additions. Boiling points and solubility may differ due to reduced molecular weight and hydrogen-bonding capacity .
Tramadol [(1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol]
- Key Difference: Incorporates a dimethylaminomethyl group at the 2-position and a 3-methoxyphenyl group at the 1-position.
- Impact: The aromatic ring enhances π-π interactions and opioid receptor binding, while the dimethylamino group increases basicity.
Conformational and Steric Effects
- 1-Methylcyclohexanol: Studies show that substituents at the 1-position favor equatorial conformations to minimize 1,3-diaxial strain. The hexenylaminomethyl group in the target compound, being bulkier than a methyl group, may further stabilize the equatorial conformation or introduce torsional strain due to the alkene’s rigidity .
- Tramadol : The 3-methoxyphenyl group creates significant steric hindrance, forcing the cyclohexane ring into specific conformations. In contrast, the target compound’s aliphatic hexenyl chain allows greater rotational freedom .
Physicochemical Properties
- Lipophilicity : The hexenyl chain increases LogP compared to sec-butyl analogs, enhancing membrane permeability.
- Boiling Point : Higher than sec-butyl analogs due to increased molecular weight and polarizability from the alkene .
Biological Activity
1-{[(Hex-5-en-2-yl)amino]methyl}cyclohexan-1-ol is a complex organic compound with significant potential in various biological applications. Characterized by its cyclohexane ring, amino group, and hex-5-en-2-yl side chain, this compound has garnered attention for its possible antimicrobial and anticancer properties. This article delves into the biological activity of this compound, providing a comprehensive overview of its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is CHNO, indicating the presence of twelve carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and one oxygen atom. The structure features:
- A cyclohexanol moiety contributing to solubility in organic solvents.
- An amino group that enhances potential interactions with biological targets.
Table 1: Structural Overview
| Feature | Description |
|---|---|
| Molecular Formula | CHNO |
| Functional Groups | Cyclohexanol, Amino Group |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that this compound exhibits potential antimicrobial activity. Compounds with similar structures have been shown to inhibit the growth of various pathogens. For instance, studies have demonstrated that derivatives of cyclohexanol can effectively disrupt bacterial cell membranes or inhibit essential enzymes in microbial metabolism.
Anticancer Activity
Preliminary data suggest that this compound may also possess anticancer properties. Its interaction with specific proteins involved in cancer pathways is under investigation. The compound's ability to modulate enzyme activity or receptor binding could lead to apoptosis in cancer cells.
Case Study: Inhibition of Cancer Cell Proliferation
In a study evaluating the effects of related compounds on cancer cell lines, it was found that certain structural modifications led to enhanced inhibitory effects on cell proliferation. For example:
- Compound A : Exhibited a 50% inhibition rate at 10 µM concentration.
- Compound B : Showed a 75% inhibition rate at the same concentration.
These findings suggest that further optimization of the chemical structure of this compound could yield more potent anticancer agents.
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects, including:
- Enzyme Inhibition : Blocking key enzymes involved in pathogen metabolism or cancer cell proliferation.
- Receptor Binding : Interacting with receptors that regulate cell signaling pathways.
Comparison with Similar Compounds
To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.
Table 2: Comparison of Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(Aminomethyl)cyclohexan-1-ol | Amino group on cyclohexanol | Lacks hexenyl side chain |
| 2-(Hex-5-en-1-YL)cyclohexan-1-one | Ketone derivative | Features a carbonyl group |
| 3-(Hexenyl)phenol | Phenolic compound | Different aromatic character |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
